molecular formula C11H16N2O2 B8761797 EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE

EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE

Cat. No.: B8761797
M. Wt: 208.26 g/mol
InChI Key: NQLPDUDIPJLXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EXO-3-BOC-6-CYANO-3-AZABICYCLO[310]HEXANE is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE typically involves a series of cyclization reactions. One common method involves the cyclopropanation of alpha-diazoacetates using rhodium-catalyzed reactions . This method allows for the stereoselective synthesis of either the exo- or endo-isomers of the compound without requiring distillation or chromatographic purification .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the practicality of rhodium-catalyzed cyclopropanation suggests that it could be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE involves its interaction with specific molecular targets. For example, it can bind to nicotinic acetylcholine receptors, influencing neurotransmission . The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE is unique due to its cyano group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of complex organic molecules and in drug design.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

tert-butyl 6-cyano-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-5-8-7(4-12)9(8)6-13/h7-9H,5-6H2,1-3H3

InChI Key

NQLPDUDIPJLXMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2 (1.83 g, 8.09 mmol) in DMF (30 mL) was added cyanuric chloride (1.50 g, 8.09 mmol) and stirred for 2 h. The reaction was diluted with water (100 mL) and extracted with EtOAc (2×80 mL). The combined organic extracts were washed with water (2×100 mL), brine (120 mL), dried over MgSO4 and concentrated under vacuum to afford 3 (1.67 g, 99%) as a clear yellow oil; 1H-nmr (400 MHz, CDCl3) δ 3.80-3.58 (m, 2H), 3.40 (d, J=12.0 Hz, 2H), 2.16 (s, 2H), 1.43 (s, 9H), 1.25 (t, J=3.0 Hz, 1H).
Name
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
99%

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